1-(Chloromethyl)-3-(difluoromethyl)benzene
Description
Chemical Identification and Nomenclature
1-(Chloromethyl)-3-(difluoromethyl)benzene represents a systematically important member of the halogenated aromatic hydrocarbon family. The compound is officially registered under the Chemical Abstracts Service number 1169873-26-0, providing a unique identifier for chemical databases and regulatory documentation. The International Union of Pure and Applied Chemistry systematic name follows standard nomenclature conventions, designating the compound as this compound, which precisely describes the substitution pattern on the benzene ring.
The molecular formula C₈H₇ClF₂ encapsulates the elemental composition, indicating eight carbon atoms, seven hydrogen atoms, one chlorine atom, and two fluorine atoms. This formula represents a molecular architecture where the benzene ring serves as the central scaffold, with halogenated methyl substituents occupying the meta positions relative to each other. The systematic nomenclature reflects the numbering convention where the chloromethyl group occupies position 1, and the difluoromethyl group occupies position 3 on the benzene ring.
Alternative nomenclature systems may reference this compound through various synonyms, though the primary International Union of Pure and Applied Chemistry designation remains the standard for scientific literature and regulatory documentation. The compound belongs to the broader class of halogenated aromatic compounds, specifically categorized as a difluoromethyl-substituted benzyl chloride derivative.
Structural Properties and Molecular Parameters
The molecular structure of this compound exhibits characteristic features of substituted aromatic compounds with significant halogen influence on electronic properties. The compound possesses a molecular weight of 176.59 grams per mole, reflecting the combined atomic masses of its constituent elements. The structural framework consists of a planar benzene ring system with two distinct halogenated methyl substituents extending from the aromatic core.
The International Chemical Identifier string InChI=1S/C8H7ClF2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2 provides a standardized representation of the molecular connectivity and stereochemistry. This identifier encodes the precise arrangement of atoms and bonds, facilitating computational chemistry applications and database searches. The corresponding International Chemical Identifier Key CVDJZDNOENRSTE-UHFFFAOYSA-N serves as a shortened hash representation for rapid compound identification.
The Simplified Molecular Input Line Entry System notation C1=CC(=CC(=C1)C(F)F)CCl offers an alternative structural representation that emphasizes the connectivity between atoms. This notation clearly illustrates the meta-disubstituted benzene ring with the chloromethyl and difluoromethyl groups positioned at carbons 1 and 3, respectively. The aromatic system maintains its characteristic delocalized electron structure, while the halogen substituents introduce significant electronegative character to the molecule.
Computational analyses reveal specific geometric parameters that influence the compound's chemical behavior. The difluoromethyl group exhibits a tetrahedral geometry around the carbon center, with the two fluorine atoms and one hydrogen atom arranged spatially to minimize steric repulsion. The chloromethyl group similarly adopts optimal geometric arrangements, with the chlorine atom positioned to avoid unfavorable interactions with the aromatic ring and neighboring substituent.
Physical and Chemical Constants
The physical properties of this compound reflect the combined influence of its aromatic character and halogen substitution patterns. The compound exhibits a density of 1.2 ± 0.1 grams per cubic centimeter, indicating a relatively dense liquid phase attributed to the presence of heavy halogen atoms. This density value positions the compound within the typical range for halogenated aromatic substances, where fluorine and chlorine substitution generally increases molecular density compared to unsubstituted aromatic compounds.
Thermal properties demonstrate the compound's stability and phase transition characteristics under various temperature conditions. The boiling point occurs at 209.7 ± 35.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury. This relatively elevated boiling point reflects strong intermolecular forces arising from the polar nature of the carbon-halogen bonds and the molecular weight of the compound. The substantial temperature range uncertainty suggests variability in measurement conditions or purity levels across different analytical determinations.
The flash point of 87.4 ± 19.4 degrees Celsius indicates the minimum temperature at which the compound's vapor can ignite in the presence of an ignition source. This parameter provides crucial information for handling and storage protocols, though specific safety considerations fall outside the scope of this chemical characterization. The vapor pressure measurement of 0.3 ± 0.4 millimeters of mercury at 25 degrees Celsius demonstrates relatively low volatility at ambient temperature conditions.
Comparative analysis with structurally related compounds reveals distinct property variations based on halogen substitution patterns. Similar compounds such as 3-(trifluoromethyl)benzyl chloride exhibit different physical constants due to the presence of three fluorine atoms versus two in the target compound. The trifluoromethyl derivative shows a molecular weight of 194.58 grams per mole and different thermal properties, demonstrating how incremental structural changes significantly impact physical characteristics.
| Property | Value | Units | Temperature/Pressure |
|---|---|---|---|
| Molecular Weight | 176.59 | g/mol | Standard conditions |
| Density | 1.2 ± 0.1 | g/cm³ | 20°C |
| Boiling Point | 209.7 ± 35.0 | °C | 760 mmHg |
| Flash Point | 87.4 ± 19.4 | °C | Standard conditions |
| Vapor Pressure | 0.3 ± 0.4 | mmHg | 25°C |
Historical Context in Organofluorine Chemistry
The development of this compound occurs within the broader historical framework of organofluorine chemistry, which traces its origins to the early nineteenth century. The first organofluorine compound was synthesized in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work established the foundation for subsequent advances in fluorine-containing organic chemistry, though the field remained relatively undeveloped for several decades due to the challenges associated with handling highly reactive fluorine-containing reagents.
Alexander Borodin, renowned both as a composer and chemist, made significant contributions to organofluorine chemistry in 1862 by developing the first nucleophilic replacement reaction where a different halogen atom was substituted with fluoride. Borodin's work involved treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing a halogen exchange methodology that became broadly utilized in fluorochemical industry for introducing fluorine atoms into organic molecules. This early halogen exchange approach provided a conceptual framework that would later influence the synthesis strategies for compounds like this compound.
The formation of aromatic carbon-fluorine bonds was first achieved through diazofluorination by Schmitt and colleagues in 1870, although the initial characterization proved incorrect. Subsequent refinements by Lenz in 1877 established more reliable methods for creating aromatic fluorine substitution patterns. These early developments in aromatic fluorination chemistry laid the groundwork for synthesizing complex difluoromethyl-substituted aromatic compounds that emerged much later in chemical development.
Industrial applications of organofluorine chemistry accelerated significantly during the 1920s and 1930s, driven by the discovery of non-flammable and non-toxic chlorofluorocarbons. General Motors and DuPont collaborated to develop commercial production methods for these compounds, leading to the establishment of Kinetic Chemicals Incorporated in 1930. The commercial success of these early fluorochemicals stimulated broader research into organofluorine chemistry, eventually expanding to include complex difluoromethyl-containing aromatic compounds like this compound.
The synthesis of more sophisticated fluorinated aromatic compounds became feasible following advances in direct fluorination methodologies. Henri Moissan's successful isolation of elemental fluorine in 1886 through electrolysis of anhydrous hydrogen fluoride provided access to powerful fluorinating agents. However, early attempts at direct fluorination often resulted in explosive reactions, limiting practical applications until dilution techniques with inert gases were developed in the 1930s. These technological advances eventually enabled the controlled synthesis of compounds containing multiple fluorine atoms in specific molecular arrangements.
Properties
IUPAC Name |
1-(chloromethyl)-3-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJZDNOENRSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Fluorination and Chlorination
One method involves the fluorination of trichloromethyl groups and subsequent chlorination to synthesize target compounds.
- Fluorination of 1,3-bis-(trichloromethyl)-benzene : React 3 kg of 1,3-bis-(trichloromethyl)-benzene with 2 L of anhydrous hydrogen fluoride at 50°C for 6 hours in an autoclave.
- Workup : Cool the mixture and release the pressure, then pour the reaction mixture onto ice, separating the organic phase and washing it twice with water.
- Fractional Distillation : Subject the reaction mixture to fractional distillation to isolate 1-trifluoromethyl-3-difluorochloromethyl-benzene (boiling point: 146°C, \$$n{D}^{20}\$$: 1.4182) and 1-difluorochloromethyl-3-fluorodichloromethyl-benzene (boiling point: 179°C, \$$n{D}^{20}\$$: 1.4562).
Table 1: Composition Analysis by Gas Chromatography
| Compound | Percentage (%) |
|---|---|
| 1,3-bis-(trichloromethyl)-benzene | 26.9 |
| 1-(dichlorofluoromethyl)-3-(trichloromethyl)-benzene | 6.9 |
| 1-(chlorodifluoromethyl)-3-(trichloromethyl)-benzene | 17.0 |
| 1-(trifluoromethyl)-3-(trichloromethyl)-benzene | 30.1 |
| 1-(trifluoromethyl)-3-(dichlorofluoromethyl)-benzene | 6.0 |
| 1-(trifluoromethyl)-3-(chlorodifluoromethyl)-benzene | 7.7 |
| 1,3-bis-(trifluoromethyl)benzene | 1.0 |
Synthesis from m-Xylene Derivatives
This method involves chlorinating m-xylene to produce key intermediates and ultimately 3-trifluoromethyl benzyl chloride.
- Chlorination of m-xylene : Chlorinate m-xylene under conditions that maximize the yield of \$$α, α, α'$$-trichloro-m-xylene (CMBC) and minimize the formation of tetra-, penta-, and hexachloro-m-xylenes.
- Further Processing : Convert the chlorinated intermediate to (3-trifluoromethyl-phenyl)acetonitrile via 3-trifluoromethyl benzyl chloride through treatment with sodium cyanide.
Synthesis Involving Chloromethylation
This approach uses chloromethylation reagents to introduce the chloromethyl group onto a trifluorobenzene derivative.
- Reaction Conditions : React 1,2,4-trifluoro-benzene with a chloromethylation reagent and a Lewis acid at a temperature between -10°C and 100°C for 1 to 10 hours.
- Hydrolysis : Hydrolyze the reaction product in water to obtain 2,4,5-trifluoro benzyl chlorine.
- Chloromethylation Reagents : Use chloromethyl methyl ether, dichloride methyl ether, chloromethyl ether, chloromethyl n-octyl ether, chloromethyl Acetyl Chloride, or 1-chloro-4-(chlorine methoxyl group) butane as the chloromethylation reagent, with chloromethyl methyl ether being preferred.
Synthesis from Cyclopentylbenzene Derivative
This method describes a two-step process for producing a related compound, 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene, which offers insights into similar syntheses.
- Cross-Coupling Reaction : Utilize an iron(III) chloride-catalyzed cross-coupling reaction to prepare the key intermediate 1-cyclopentyl-2-(trifluoromethyl)benzene.
- Chloromethylation : Employ a direct chloromethylation procedure using trioxane, sulfuric acid, and thionyl chloride to yield the desired chloromethyl derivative.
Table 2: Reaction Conditions and Yields
Conversion of 1-cyclopentyl-2-(trifluoromethyl)benzene
- To a solution of 1-cyclopentyl-2-(trifluoromethyl)benzene (100 g, 0.49 mol) in THF (400 mL) at −78 °C was added \$$sec\$$-butyllithium (1.6 M in hexanes, 470 mL, 0.75 mol) slowly while the reaction temperature was maintained below −65 °C, and the resulting mixture was stirred for 1 h and 40 min.
- DMF (59.8 g, 64 mL, 0.818 mol) was added slowly at −70 °C, and the mixture was gradually warmed and stirred at room temperature for 3 h.
- The reaction mixture was cooled to −10 °C and slowly quenched with water (200 mL) followed by 6 N HCl (134 mL, pH 2−3).
- THF was removed under reduced pressure, and the residue was extracted with ethyl acetate (2 × 200 mL). The combined organic layers were washed with water (2 × 150 mL) and dried (\$$MgSO_4\$$), and the solvent was removed under reduced pressure to give 4-cyclopentyl-3-(trifluoromethyl)benzaldehyde (11) (200 g, quant.).
Alternative Halogenation and Hydrolysis
- 3 Kg of 1,3-bis-(trichloromethyl-benzene are fluorinated with 2 L of anhydrous hydrogen fluoride at 50° C for 6 hours in an autoclave.
- When the reaction has ended, the mixture is cooled and the pressure is let down; the reaction mixture is poured onto ice and the organic phase is separated off and washed twice with water.
- The reaction mixture is subjected to fractional distillation; 1-trifluoromethyl-3-difluorochloromethyl-benzene (boiling point: 146° C, n 20 D: 1.4182) and and 1-difluorochloromethyl-3-fluorodichloromethyl-benzene (boiling point: 179° C, n 20 D: 1.4562) are isolated.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under strong oxidizing conditions.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of 1-(hydroxymethyl)-3-(difluoromethyl)benzene.
Oxidation: Formation of 3-(difluoromethyl)benzoic acid.
Reduction: Formation of 1-(methyl)-3-(difluoromethyl)benzene.
Scientific Research Applications
Pharmaceutical Applications
1-(Chloromethyl)-3-(difluoromethyl)benzene is primarily utilized in the pharmaceutical industry as an intermediate for synthesizing various bioactive compounds. Its structural characteristics enable the development of novel drugs with enhanced efficacy and specificity.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to create anticancer agents. For instance, modifications to the difluoromethyl group can improve the selectivity and potency of these compounds against specific cancer cell lines. A notable example includes the synthesis of compounds that inhibit tumor growth via targeted action on cancer cell receptors.
Agrochemical Applications
In agrochemicals, this compound serves as a precursor for developing pesticides and herbicides. The incorporation of fluorinated groups enhances the biological activity and stability of these agrochemicals.
Case Study: Development of Fluorinated Pesticides
Studies indicate that fluorinated compounds exhibit improved insecticidal properties compared to their non-fluorinated counterparts. The synthesis of fluorinated pesticides using this compound has shown promising results in field trials, demonstrating increased effectiveness against various pests while maintaining environmental safety.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(difluoromethyl)benzene involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its bioavailability and efficacy in medicinal applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1-(Chloromethyl)-3-(difluoromethyl)benzene with structurally related compounds:
Key Observations :
- Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃) but more so than methyl (-CH₃) or methoxy (-OCH₃), influencing electrophilic substitution reactivity .
- Boiling Points : Halogenated derivatives (e.g., bromo or chloro) generally exhibit higher boiling points than their fluorinated analogs due to increased molecular weight and polarizability .
Biological Activity
1-(Chloromethyl)-3-(difluoromethyl)benzene is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The compound has the following chemical formula:
- Chemical Formula : C8H7ClF2
- Molecular Weight : Approximately 176.59 g/mol
The presence of both a chloromethyl group and a difluoromethyl group on the benzene ring contributes to its electrophilic characteristics, making it a versatile intermediate in organic synthesis. The chloromethyl group can participate in nucleophilic substitution reactions, while the difluoromethyl group enhances lipophilicity, potentially increasing bioavailability in pharmaceutical contexts.
Antimicrobial Properties
Compounds similar to this compound have been shown to exhibit significant biological activities, including:
- Antibacterial Activity : The difluoromethyl moiety is known to enhance the antibacterial properties of related compounds. For instance, studies have indicated that structurally analogous compounds can inhibit bacterial growth effectively.
- Antifungal Activity : Some derivatives containing chloromethyl and difluoromethyl groups have demonstrated antifungal properties, making them candidates for agricultural applications as fungicides.
Cytotoxicity and Antitumor Activity
Research into the cytotoxic effects of similar compounds has revealed potential antitumor activity. For example:
- Case Study : A study reported that certain difluoromethyl-substituted benzene derivatives exhibited IC50 values indicating effective inhibition of tumor cell proliferation. These findings suggest that this compound may also possess similar antitumor properties, although specific data on this compound is limited .
Synthesis Methods
The synthesis of this compound typically involves several methods, including:
- Electrophilic Aromatic Substitution : Utilizing chloromethylation of difluorobenzene derivatives.
- Nucleophilic Substitution Reactions : The chloromethyl group can be replaced by various nucleophiles to yield different derivatives with enhanced biological activities.
These synthetic pathways allow for the generation of various derivatives that may exhibit improved pharmacological properties .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1-Chloro-2-fluoro-4-methylbenzene | C8H8ClF | Contains a methyl group instead of difluoromethyl |
| 1-Chloromethyl-2-fluorobenzene | C7H6ClF | Lacks the difluoromethyl group |
| 1-(Chloromethyl)-2,4-difluorobenzene | C8H6ClF2 | Has an additional fluorine substituent |
| 1-Chloro-3-trifluoromethylbenzene | C7H4ClF3 | Contains trifluoromethyl instead of difluoromethyl |
The unique combination of chloromethyl and difluoromethyl groups in this compound distinguishes it from these compounds, potentially enhancing its reactivity and applicability in diverse chemical contexts.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
